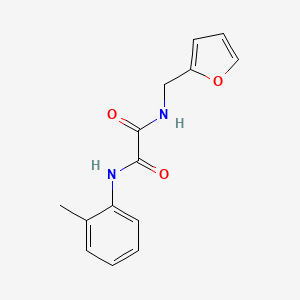

N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide

説明

N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide is an ethanediamide derivative featuring a furan-2-ylmethyl group and a 2-methylphenyl substituent. This compound belongs to a class of diamides characterized by their amide linkages and aromatic or heteroaromatic substituents.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJIDZPZQIZANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide consists of a furan ring and a 2-methylphenyl moiety linked by an ethanediamide backbone. This unique arrangement contributes to its reactivity and interaction with biological systems.

Structural Formula

Research indicates that N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide may exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially altering their activity. This interaction can influence metabolic pathways critical for disease progression.

- Receptor Binding : The compound may bind to specific receptors, leading to downstream signaling effects that can modulate cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activity and Therapeutic Applications

The biological activity of N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide has been investigated in various contexts:

Anticancer Properties

Studies have indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. For instance, in vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancers. The proposed mechanism involves the modulation of apoptotic pathways through caspase activation.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In experimental models of inflammation, it reduced the levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide:

- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported an IC50 value of 25 µM for MCF-7 and 30 µM for A549, indicating potent cytotoxicity compared to standard chemotherapeutics.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a 40% reduction in swelling compared to the control group, highlighting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Model/Cell Line | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis | MCF-7 | |

| Induces apoptosis | A549 | ||

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Carrageenan model |

類似化合物との比較

Structural Analogs and Substituent Variations

The compound’s closest analog is N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide (CAS 5875-91-2), which differs only in the position of the methyl group on the benzyl substituent (4-methyl vs. 2-methyl). Key distinctions include:

| Property | N-(furan-2-ylmethyl)-N'-(2-methylphenyl)ethanediamide | N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ (estimated) | C₁₅H₁₆N₂O₃ |

| Substituent Position | 2-methylphenyl | 4-methylbenzyl |

| Potential Steric Effects | Increased steric hindrance at ortho position | Reduced steric hindrance at para position |

The ortho-substituted methyl group in the target compound may influence reactivity, solubility, or binding interactions compared to the para-substituted analog .

Comparison with Simpler Amides

N-(furan-2-ylmethyl)acetamide () shares the furan-2-ylmethyl moiety but lacks the ethanediamide backbone. This simpler amide was synthesized via chemical acylation using acetic anhydride and triethylamine. In contrast, the target compound’s synthesis likely requires stepwise coupling of two amide groups, which may involve more complex reaction conditions or enzymatic catalysis .

Ethanediamide Derivatives with Alternative Substituents

lists ethanediamide derivatives such as N-cyclopentyl-N'-propan-2-yl-ethanediamide and others with sulfonyl or bicyclic substituents. These compounds highlight the versatility of the ethanediamide scaffold but differ significantly in steric bulk and electronic properties. For example:

- Cyclopentyl/isopropyl substituents: Introduce non-aromatic hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。